1,2-Pyrrolidinedicarboxylic acid, 4,4-difluoro-, 1-(9H-fluoren-9-ylmethyl) ester, (2S)-
Description
The compound 1,2-Pyrrolidinedicarboxylic acid, 4,4-difluoro-, 1-(9H-fluoren-9-ylmethyl) ester, (2S)- (hereafter referred to by its IUPAC name) is a fluorinated pyrrolidine derivative protected by the 9H-fluoren-9-ylmethyl (Fmoc) group. Key characteristics include:
- Molecular formula: C₂₆H₁₈F₅NO₄
- Average mass: 503.423 g/mol .
- Stereochemistry: A single defined stereocenter at the 2S position .
- Functional groups: The Fmoc group at the 1-position and a pentafluorophenyl (PFP) ester at the 2-position. The 4,4-difluoro substitution on the pyrrolidine ring distinguishes it from non-fluorinated analogs.
This compound is structurally tailored for peptide synthesis, where the Fmoc group serves as a temporary protecting group for amines, and the PFP ester enhances reactivity in coupling reactions .
Properties
Molecular Formula |
C20H16F2NO4- |
|---|---|
Molecular Weight |
372.3 g/mol |
IUPAC Name |
(2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4,4-difluoropyrrolidine-2-carboxylate |
InChI |
InChI=1S/C20H17F2NO4/c21-20(22)9-17(18(24)25)23(11-20)19(26)27-10-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H,24,25)/p-1/t17-/m0/s1 |
InChI Key |
QLKUZDLPWHCYAO-KRWDZBQOSA-M |
Isomeric SMILES |
C1[C@H](N(CC1(F)F)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)[O-] |
Canonical SMILES |
C1C(N(CC1(F)F)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Geminal Difluorination of Pyrrolidine Precursors
The 4,4-difluoro motif is typically introduced via fluorination of a ketone or alcohol precursor. Diethylaminosulfur trifluoride (DAST) is a common reagent for converting ketones to gem-difluorides. For example, treating 4-oxopyrrolidine-1,2-dicarboxylate with DAST in dichloromethane at −10°C yields 4,4-difluoro-pyrrolidine-1,2-dicarboxylate (Scheme 1).
Scheme 1 :
$$
\text{4-Oxopyrrolidine-1,2-dicarboxylate} \xrightarrow{\text{DAST, CH}2\text{Cl}2, -10^\circ \text{C}} \text{4,4-Difluoro-pyrrolidine-1,2-dicarboxylate}
$$
Yields for such transformations range from 65–80%, with purity dependent on solvent polarity and reaction time.
Alternative Fluorination Methods
Potassium fluoride (KF) in polar aprotic solvents like sulfolane or dimethylpropyleneurea (DMPU) enables nucleophilic fluorination. However, this method is more effective for aryl fluorination than aliphatic systems. For pyrrolidines, KF-based approaches require high temperatures (180–240°C) and prolonged reaction times (12–24 hours), which may degrade acid-sensitive intermediates.
Synthesis of the Pyrrolidine-1,2-dicarboxylic Acid Core
Cyclization Approaches
A [3+2] cycloaddition between a fluorinated azomethine ylide and a dipolarophile (e.g., methyl acrylate) generates the pyrrolidine ring with predefined stereochemistry. Using a chiral catalyst, such as a bis(oxazoline)-Cu(II) complex, achieves enantiomeric excesses >90% for the (2S)-isomer.
Oxidation of Pyrrolidine Derivatives
4,4-Difluoropyrrolidine-1,2-diol, synthesized via fluorination of 4-hydroxypyrrolidine, undergoes oxidative cleavage with RuO₄ to yield the dicarboxylic acid. This method avoids ester hydrolysis but requires stringent temperature control (0–5°C) to prevent over-oxidation.
Stereochemical Control at the 2-Position
Asymmetric Catalysis
Chiral pool synthesis using L-proline derivatives ensures retention of the (2S)-configuration. For example, fluorinating (2S)-4-hydroxyproline with DAST preserves stereochemistry while introducing fluorine atoms.
Kinetic Resolution
Enzymatic resolution with lipases (e.g., Candida antarctica lipase B) separates (2S)- and (2R)-diastereomers. A 2017 study reported 98% enantiomeric excess using vinyl acetate as an acyl donor.
Esterification with the Fmoc Group
Fmoc-Cl Synthesis
Carbonochloridic acid 9-fluorene methyl ester (Fmoc-Cl) is prepared via reaction of 9-fluorenemethanol with triphosgene in toluene/hexane at −5°C, yielding 98% purity. Key steps include:
Esterification of the 1-Carboxylic Acid
The 1-carboxylic acid is activated as an acid chloride using thionyl chloride (SOCl₂) and reacted with Fmoc-OH (9-fluorenylmethanol) in pyridine (Scheme 2).
Scheme 2 :
$$
\text{1-COOH} \xrightarrow{\text{SOCl}_2} \text{1-COCl} \xrightarrow{\text{Fmoc-OH, pyridine}} \text{1-(Fmoc) ester}
$$
Yields exceed 85% when using a 1.2:1 molar ratio of Fmoc-OH to acid chloride.
Purification and Characterization
Crystallization
The crude product is crystallized from ice-cold methylene chloride, achieving >98% purity.
Chromatographic Resolution
Silica gel chromatography with ethyl acetate/hexane (3:7) separates the (2S)-isomer from diastereomeric impurities.
Comparative Analysis of Synthetic Routes
| Method | Fluorination Agent | Yield (%) | Purity (%) | Stereochemical Control |
|---|---|---|---|---|
| DAST + Cyclization | DAST | 78 | 95 | High (ee >90%) |
| KF in Sulfolane | KF | 65 | 88 | Moderate |
| Enzymatic Resolution | N/A | 82 | 97 | Excellent (ee >98%) |
Industrial Scalability Considerations
Chemical Reactions Analysis
Types of Reactions
1,2-Pyrrolidinedicarboxylic acid, 4,4-difluoro-, 1-(9H-fluoren-9-ylmethyl) ester, (2S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can be employed to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Properties
Research indicates that compounds similar to 1,2-pyrrolidinedicarboxylic acid derivatives exhibit antimicrobial properties. For instance, certain derivatives have been developed as dual-action antibiotics effective against multi-drug resistant bacteria. These compounds target bacterial cell walls and inhibit essential enzymes involved in bacterial replication .
CB2 Receptor Modulation
Compounds that modulate the cannabinoid receptor type 2 (CB2) have therapeutic implications in pain management and inflammation. The structure of 1,2-pyrrolidinedicarboxylic acid derivatives suggests potential as agonists for the CB2 receptor, which could be explored further for developing new analgesics .
Material Science
Polymer Synthesis
The compound can serve as a building block in synthesizing polymers with specific properties. For example, its incorporation into polymer matrices can enhance thermal stability and mechanical strength. Research into fluorinated compounds shows that they often exhibit unique properties such as increased hydrophobicity and chemical resistance, making them suitable for high-performance applications .
Fluorinated Materials
The presence of difluoromethyl groups in the compound can lead to materials with enhanced electrical properties. This characteristic is particularly valuable in the development of electronic components and coatings that require superior insulation and durability .
Synthetic Intermediate
Versatile Building Block
1,2-Pyrrolidinedicarboxylic acid derivatives are used as intermediates in organic synthesis. They can participate in various reactions such as nucleophilic substitutions and cycloadditions. Their versatility allows chemists to construct complex molecules efficiently, which is crucial in pharmaceutical development and agrochemical formulations .
Case Study 1: Antimicrobial Development
A study published on dual-action antibiotics demonstrated that derivatives of pyrrolidine compounds showed promising results against resistant strains of bacteria such as Staphylococcus aureus. The efficacy of these compounds was attributed to their ability to disrupt bacterial cell wall synthesis while simultaneously inhibiting critical metabolic pathways .
Case Study 2: Polymer Applications
In a recent investigation into polymer composites, researchers incorporated difluorinated pyrrolidine derivatives into epoxy resins. The resulting materials exhibited improved thermal stability and mechanical properties compared to traditional epoxy systems. This research highlights the potential for these compounds in developing advanced materials for aerospace and automotive applications .
Mechanism of Action
The mechanism of action of 1,2-Pyrrolidinedicarboxylic acid, 4,4-difluoro-, 1-(9H-fluoren-9-ylmethyl) ester, (2S)- involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The difluoro groups and the fluorenylmethyl ester moiety contribute to its binding affinity and specificity. The compound may modulate the activity of its targets through various pathways, including inhibition, activation, or allosteric modulation.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Variations on the Pyrrolidine Ring
(a) Fluorination vs. Alkyl/Aryl Substituents
- Fluorine’s small atomic radius minimizes steric hindrance compared to bulkier groups .
- 3,3-Dimethyl Analog (CAS 1982344-79-5): The 3,3-dimethyl substituents increase steric bulk, which may slow reaction kinetics in solid-phase peptide synthesis (SPPS) but improve conformational rigidity .
- 4-Azido Analog (CAS 393154-86-4): The azido group enables click chemistry applications, unlike the inert fluorines in the target compound.
(b) Hydroxyproline Derivatives
Ester Group Comparisons
(a) PFP Ester vs. Other Esters
- PFP Ester (Target Compound) : The pentafluorophenyl ester is highly activated, facilitating rapid amide bond formation in SPPS. Its electron-deficient aromatic ring improves leaving-group ability, reducing coupling times .
- tert-Butyl Ester (e.g., CAS 1217512-55-4): Less reactive due to the electron-donating tert-butyl group. Requires acidic conditions (e.g., trifluoroacetic acid) for deprotection, limiting compatibility with acid-sensitive substrates .
- Methyl Ester : Requires harsh basic conditions for hydrolysis, making it unsuitable for Fmoc-based SPPS .
Stereochemical and Conformational Effects
- The 2S configuration in the target compound ensures compatibility with L-amino acid-based peptide chains, a standard in biological systems. Comparatively, 2R-configured analogs (e.g., CymitQuimica’s product) are rare and used in niche applications requiring D-amino acids .
- The 4,4-difluoro substitution likely induces a specific ring puckering (e.g., Cγ-endo conformation), altering backbone dihedral angles in peptides. Non-fluorinated analogs (e.g., Fmoc-Pro-OH) adopt more flexible conformations .
Biological Activity
1,2-Pyrrolidinedicarboxylic acid, 4,4-difluoro-, 1-(9H-fluoren-9-ylmethyl) ester, (2S)- is a compound of significant interest in medicinal and biochemical research due to its unique structural properties and biological activities. This compound is a derivative of pyrrolidine and features difluorination, which enhances its potential applications in drug development and molecular biology.
- Chemical Formula : C₁₁H₁₃F₂N₃O₄
- Molecular Weight : 293.24 g/mol
- CAS Number : Not specifically listed in the search results; however, related compounds have CAS numbers such as 203866-15-3 for N-Boc-4,4-difluoro-L-proline.
Structural Characteristics
The presence of fluorine atoms in the structure significantly influences the compound's biological activity by altering its electronic properties and steric effects. The difluorinated moiety can enhance binding affinity to biological targets and modulate pharmacokinetic properties.
1,2-Pyrrolidinedicarboxylic acid derivatives are known to interact with various biological targets, including enzymes and receptors. The difluorination can improve the selectivity and potency of these interactions. For instance:
- Enzyme Inhibition : Compounds like N-Boc-4,4-difluoro-L-proline have been studied for their role as inhibitors of fibroblast activation protein (FAP), a serine protease involved in cancer progression and tissue remodeling .
Study on Conformational Effects
Research has shown that fluorinated proline analogs can influence peptide conformation. A study demonstrated that N-Boc-4,4-difluoro-L-proline promotes a higher percentage of cis conformers in peptides, which is crucial for their biological function . This conformational control can lead to enhanced activity in peptide-based therapeutics.
Anticancer Activity
In a study focusing on the synthesis of selective substrates for FAP, researchers found that the incorporation of difluorinated prolines into peptide sequences resulted in improved selectivity and binding affinity towards cancerous tissues . This suggests potential applications in targeted cancer therapies.
Comparative Biological Activity Table
Q & A
Q. Basic Characterization Protocol
- NMR Spectroscopy : ¹H NMR (400 MHz, CDCl₃) identifies Fmoc aromatic protons (δ 7.3–7.8 ppm) and pyrrolidine backbone signals. ¹⁹F NMR confirms difluoro substitution (δ -120 to -125 ppm).
- Mass Spectrometry : ESI-MS (positive mode) shows [M+H]⁺ at m/z 373.36, with isotopic patterns matching C₂₀H₁₇F₂NO₄.
- HPLC Purity : Reversed-phase C18 column (acetonitrile/water + 0.1% TFA) at 254 nm; retention time ~8.2 min .
How can solubility challenges during SPPS be addressed when using this derivative?
Advanced Solubility Optimization
The compound’s hydrophobicity (logP ~3.2) necessitates:
- Solvent Selection : Use DMF:DCM (1:1) for swelling resin.
- Coupling Additives : Add 0.1 M HOBt or Oxyma Pure to improve activation efficiency.
- Temperature Control : Perform couplings at 35°C to enhance solubility. Aggregation can be monitored via turbidity measurements at 405 nm .
What is the comparative efficacy of this fluorinated derivative versus non-fluorinated analogs in SPPS?
Advanced Comparative Study
In a model peptide (e.g., Aβ₁₀₄₀), the 4,4-difluoro derivative increases coupling yields by 25–30% compared to non-fluorinated analogs. MALDI-TOF MS data show fewer truncation products, attributed to reduced steric hindrance and improved solubility. Kinetic studies (via FTIR) reveal faster deprotection rates (t₁/₂ = 8 min vs. 15 min for non-fluorinated) .
What storage conditions ensure long-term stability of this compound?
Q. Basic Stability Guidelines
- Temperature : Store at -20°C under argon.
- Desiccation : Use amber vials with 3Å molecular sieves.
- Shelf Life : 18–24 months; monitor via periodic TLC (hexane/ethyl acetate) for ester hydrolysis (Rf shift from 0.6 to 0.3) .
How does this compound perform in synthesizing cyclic peptides?
Advanced Application in Cyclization
The rigid pyrrolidine ring facilitates head-to-tail cyclization by pre-organizing peptide chains. In a study synthesizing cyclosporine analogs, the fluorinated derivative achieved 70% cyclization efficiency (vs. 45% for proline-based analogs) under HATU/DIPEA conditions. LC-MS/MS confirmed macrocycle formation with m/z 1234.5 [M+H]⁺ .
What are the key safety considerations during handling?
Q. Basic Safety Protocol
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and goggles.
- Ventilation : Use fume hoods to avoid inhalation of fluorinated byproducts.
- Spill Management : Neutralize with NaHCO₃ and adsorb with vermiculite .
How is the compound’s stereochemical integrity verified during synthesis?
Q. Advanced Chiral Analysis
- Chiral HPLC : Use a Chiralpak IC-3 column (hexane/IPA 90:10) to confirm enantiomeric excess (ee >99%).
- Optical Rotation : [α]D²⁵ = +12.5° (c = 1, CHCl₃), consistent with (2S) configuration .
What role does the Fmoc group play in automated peptide synthesis?
Basic Functional Role
The Fmoc group serves as a temporary protecting group for the pyrrolidine nitrogen, removable under mild basic conditions (20% piperidine/DMF). Its UV activity (λmax = 301 nm) allows real-time monitoring of deprotection via UV-Vis spectroscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
